Fluorocitric acid (CAS 357-89-1) is a fluorinated derivative of citric acid that serves as a highly potent, specific inhibitor of the tricarboxylic acid (TCA) cycle enzyme aconitase. Unlike its endogenous analog citric acid, the substitution of a single fluorine atom transforms the molecule into a competitive inhibitor that binds to the iron-sulfur cluster of aconitase, rapidly halting mitochondrial energy production[1]. In neurobiological and metabolic research, it is uniquely valued for its cell-type specificity; it is preferentially taken up by glial cells (astrocytes and oligodendrocytes) rather than neurons, allowing researchers to selectively silence astrocytic metabolism in mixed cultures or live brain slices [2]. Because the free acid form is extremely hygroscopic and challenging to handle, it is predominantly procured and utilized as a stable barium salt (barium fluorocitrate) to ensure precise, reproducible dosing in quantitative assays [3].
A common procurement error is substituting fluorocitric acid with its cheaper precursor, fluoroacetic acid (or sodium fluoroacetate). While both are used to inhibit the TCA cycle, fluoroacetate is a prodrug that requires 'lethal synthesis'—it must be converted intracellularly by acetyl-CoA synthetase and citrate synthase into fluorocitrate to become active [1]. In cell-free systems, isolated mitochondrial assays, or purified enzyme kinetics, fluoroacetate is completely inactive and will fail to inhibit aconitase. Furthermore, even in live-cell assays, relying on fluoroacetate introduces significant temporal lag and requires much higher starting concentrations to achieve the necessary intracellular titer of the active inhibitor. Buyers must procure fluorocitric acid directly when immediate, predictable, and direct aconitase inhibition is required without relying on variable endogenous cellular conversion machinery [2].
In isolated enzyme systems lacking intact mitochondria, fluorocitrate acts as a direct, competitive, and reversible inhibitor of aconitase with an inhibition constant (Ki) of 22–45 μM [1]. In stark contrast, its precursor fluoroacetate exhibits no direct inhibitory activity against aconitase under these conditions, as it lacks the structural geometry to bind the enzyme's active site without prior enzymatic conversion[2].
| Evidence Dimension | Aconitase Inhibition Constant (Ki) |
| Target Compound Data | Fluorocitrate: Ki = 22–45 μM |
| Comparator Or Baseline | Fluoroacetate: Inactive (No direct inhibition) |
| Quantified Difference | Complete shift from inactive precursor to highly potent competitive inhibitor in cell-free environments. |
| Conditions | Cell-free isolated aconitase assay without citrate synthase |
Buyers conducting isolated enzyme assays or working with cell lysates must procure fluorocitrate, as the fluoroacetate precursor will completely fail to inhibit the target enzyme.
For live brain slice and in vivo imaging applications, fluorocitrate is the standard for selectively silencing astrocytic metabolism. It is effective at concentrations ranging from 25 μM to 250 μM, rapidly reducing intracellular ATP and Ca2+ activity in astrocytes without directly poisoning neurons [1]. When fluoroacetate is used as an alternative, it requires significantly higher concentrations (often >1 mM) and prolonged incubation times to achieve equivalent metabolic blockade, increasing the risk of off-target effects and reducing temporal control [2].
| Evidence Dimension | Effective concentration for acute glial metabolic inhibition |
| Target Compound Data | Fluorocitrate: 25–250 μM (rapid onset) |
| Comparator Or Baseline | Fluoroacetate: >1 mM (delayed onset requiring metabolic conversion) |
| Quantified Difference | Up to a 40-fold reduction in required working concentration with immediate onset of action. |
| Conditions | Live brain slice imaging and electrophysiology |
Enables precise, acute temporal control of astrocytic metabolism in live-tissue experiments without the lag and off-target toxicity associated with high-dose precursor application.
The physical form of the procured compound drastically impacts laboratory reproducibility. Free fluorocitric acid is an extremely hygroscopic, deliquescent oil that lacks a stable melting point, making accurate gravimetric weighing nearly impossible under standard ambient conditions[1]. Procuring the compound as a barium salt (barium fluorocitrate) provides a stable, off-white crystalline powder with a defined molecular weight and density (1.829 g/cm³), allowing for precise molarity calculations and long-term shelf stability [1].
| Evidence Dimension | Physical stability and handling characteristics |
| Target Compound Data | Barium fluorocitrate: Stable crystalline powder |
| Comparator Or Baseline | Free fluorocitric acid: Hygroscopic, deliquescent oil |
| Quantified Difference | Transition from an unweighable, rapidly degrading liquid to a stable solid suitable for precise analytical weighing. |
| Conditions | Ambient laboratory storage and reagent preparation |
Dictates the exact catalog formulation a buyer should select; procuring the free acid leads to severe reproducibility issues in quantitative dosing.
In metabolic studies using platforms like the Seahorse XF Analyzer, mixed cell populations (e.g., optic nerve tissue containing both axons and glia) present a challenge for isolating compartment-specific respiration. By pre-incubating tissues with 250 μM fluorocitrate, researchers can selectively inhibit the aconitase in astrocytes and oligodendrocytes. This suspends glial oxidative phosphorylation, allowing the direct, unconfounded measurement of axonal mitochondrial function and metabolic switching capacity [1].
Because fluorocitrate is the active, direct inhibitor of aconitase, it is the mandatory choice for cell-free biochemical assays, X-ray crystallography, and NMR studies of the TCA cycle. It allows researchers to lock aconitase in its inhibited state without requiring the addition of citrate synthase, acetyl-CoA, and fluoroacetate, thereby simplifying the assay matrix and preventing confounding enzymatic cross-reactions [2].
Beyond simple ATP depletion, the inhibition of aconitase by fluorocitrate causes a rapid intracellular accumulation of citrate. Because citrate is a potent calcium chelator, this accumulation rapidly eliminates astrocyte calcium signaling. Neurobiologists procure fluorocitrate specifically to exploit this secondary mechanism, effectively uncoupling astrocytes from neural circuits to study the isolated effects of gliotransmitters (like ATP and glutamate) on synaptic plasticity[3].